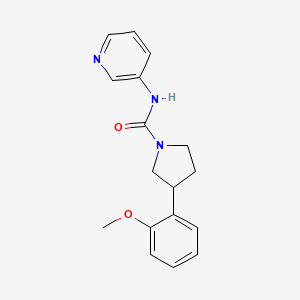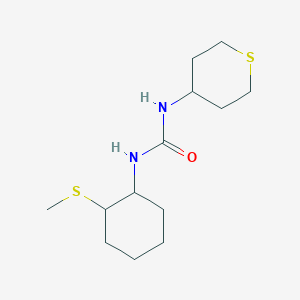
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea is a chemical compound that belongs to the class of arylcyclohexylamines. This compound has gained significant attention in scientific research due to its potential therapeutic applications in various diseases.
作用機序
The mechanism of action of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the selective inhibition of the NMDA receptor by binding to its ion channel. This results in the prevention of excessive glutamate-mediated excitatory signaling, which is known to contribute to neuronal damage and death in various neurological disorders. The inhibition of the NMDA receptor by this compound has also been shown to enhance the activity of other neurotransmitter systems such as the gamma-aminobutyric acid (GABA) and opioid systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been found to reduce the levels of inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α) in the brain, which are known to contribute to neuroinflammation and neurodegeneration. It has also been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the regulation of neuronal survival and plasticity.
実験室実験の利点と制限
The advantages of using 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea in lab experiments include its high potency and selectivity for the NMDA receptor, its ability to modulate multiple neurotransmitter systems, and its potential therapeutic applications in various neurological and psychiatric disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and side effects, its limited solubility in aqueous solutions, and the need for further studies to determine its optimal dosing and administration.
将来の方向性
There are several future directions for the research on 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea. One direction is to further investigate its potential therapeutic applications in various neurological and psychiatric disorders such as depression, anxiety, and chronic pain. Another direction is to optimize its synthesis method and improve its pharmacokinetic properties such as solubility and bioavailability. Additionally, further studies are needed to determine its safety and toxicity profile, as well as its optimal dosing and administration in clinical settings.
合成法
The synthesis of 1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea involves the reaction of 1-(2-methylcyclohexyl)piperazine with thiourea in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of an acid. The yield of the product can be improved by optimizing the reaction conditions such as temperature, solvent, and catalyst.
科学的研究の応用
1-(2-Methylsulfanylcyclohexyl)-3-(thian-4-yl)urea has been studied for its potential therapeutic applications in various diseases such as depression, anxiety, and chronic pain. It has been found to act as a potent and selective antagonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and neuronal excitability. The NMDA receptor has been implicated in the pathophysiology of various neurological and psychiatric disorders, and its modulation by this compound has shown promising results in preclinical studies.
特性
IUPAC Name |
1-(2-methylsulfanylcyclohexyl)-3-(thian-4-yl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2OS2/c1-17-12-5-3-2-4-11(12)15-13(16)14-10-6-8-18-9-7-10/h10-12H,2-9H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOLYZAXKVHWHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1CCCCC1NC(=O)NC2CCSCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3-cyanophenyl)-5-methyl-1,2,4-triazol-4-yl]-N,N-diethylacetamide](/img/structure/B7593455.png)
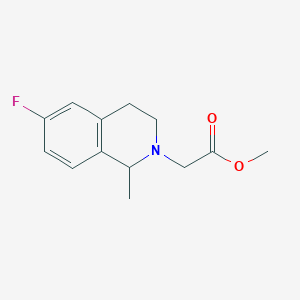
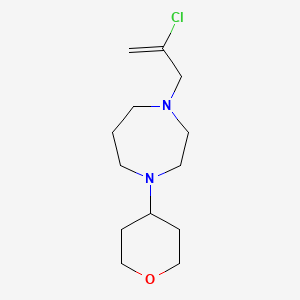
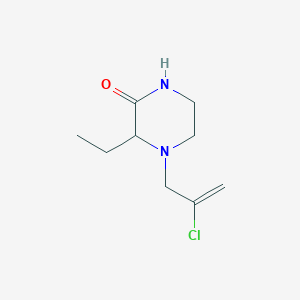

![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) thiophene-2-carboxylate](/img/structure/B7593485.png)
![(7,7-Dimethyl-2-oxabicyclo[3.2.0]heptan-6-yl) 2-methylfuran-3-carboxylate](/img/structure/B7593487.png)
![2-(4-Oxothieno[3,2-d]pyrimidin-3-yl)ethyl 4-fluorobenzoate](/img/structure/B7593494.png)
![1-(3,4-dihydro-2H-chromen-3-ylmethyl)-3-[1-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]urea](/img/structure/B7593497.png)



